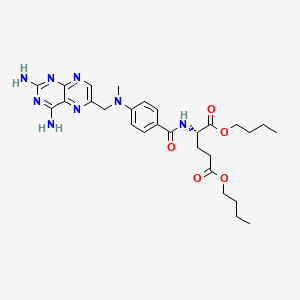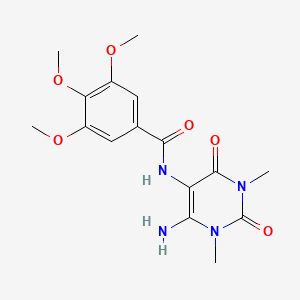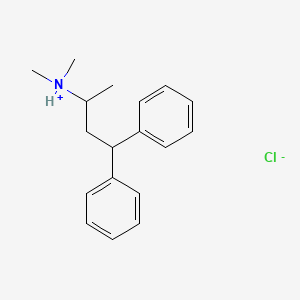
Recipavrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Recipavrin, also known as N,N,α-trimethyl-7-phenylbenzenepropanamine, is a methadone analog with notable antispasmodic properties. It was marketed in Sweden in the 1960s as a spasmolytic drug under the tradename this compound. This compound exerts both musculotropic and anticholinergic actions, making it effective in relieving smooth muscle spasms, such as those associated with dysmenorrhea and gallstones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Recipavrin involves the reaction of benzenepropanamine with methylating agents under controlled conditions. The process typically includes:
Starting Materials: Benzenepropanamine and methylating agents.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.
Purification: Employing industrial-scale purification methods, such as distillation and large-scale chromatography, to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Recipavrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
Oxidation Products: Oxides and other oxygen-containing derivatives.
Reduction Products: Reduced forms of this compound with fewer double bonds.
Substitution Products: this compound derivatives with various functional groups.
Applications De Recherche Scientifique
Recipavrin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying the metabolism of tertiary arylaliphatic amines.
Biology: Investigated for its effects on smooth muscle tissues and its potential as an antispasmodic agent.
Medicine: Explored for its therapeutic potential in treating conditions like dysmenorrhea and gallstones.
Industry: Utilized in the development of spasmolytic drugs and related pharmaceuticals.
Mécanisme D'action
Recipavrin exerts its effects through a combination of musculotropic and anticholinergic actions. It blocks central and peripheral monoaminergic membrane pumps, which are involved in the transport of neurotransmitters. This blockade leads to the relaxation of smooth muscles, thereby relieving spasms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methadone: A narcotic analgesic with structural similarity to Recipavrin.
Northis compound: A metabolite of this compound with similar properties.
Trimethyldiphenylpropylamine: Another compound with antispasmodic properties.
Uniqueness of this compound
This compound is unique due to its dual action as both a musculotropic and anticholinergic agent. This combination makes it particularly effective in treating smooth muscle spasms, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
22173-83-7 |
|---|---|
Formule moléculaire |
C18H24ClN |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
4,4-diphenylbutan-2-yl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C18H23N.ClH/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,18H,14H2,1-3H3;1H |
Clé InChI |
JCFRXWVRVBVWNY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


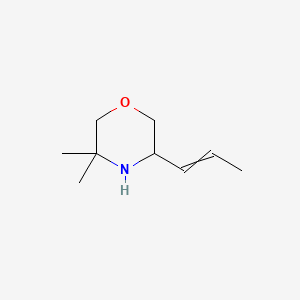
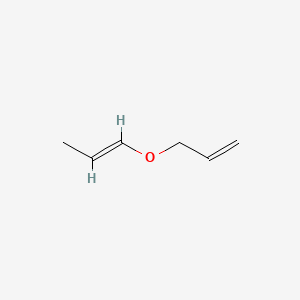

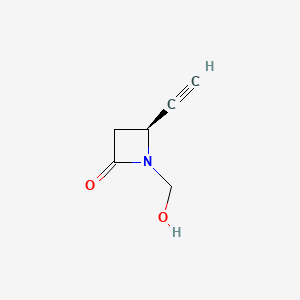
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)

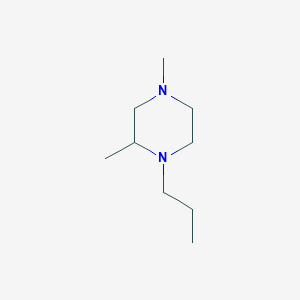
![2H-Thiazolo[5,4-B]carbazole](/img/structure/B13814302.png)
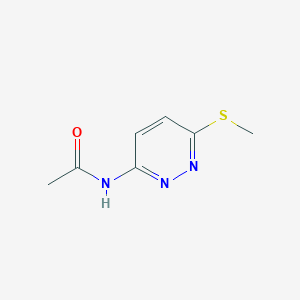

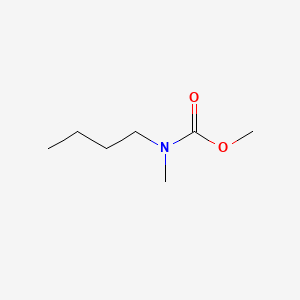
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
